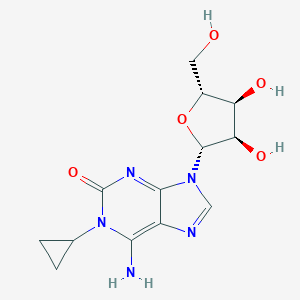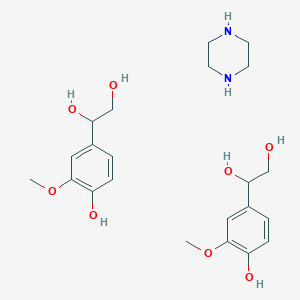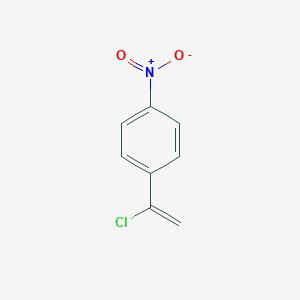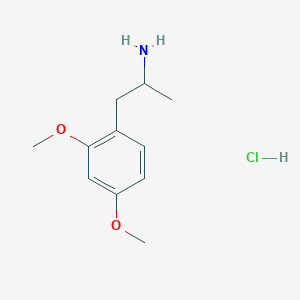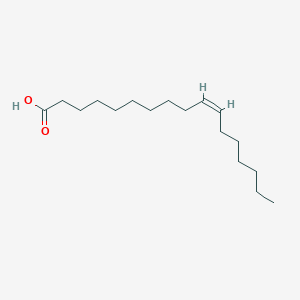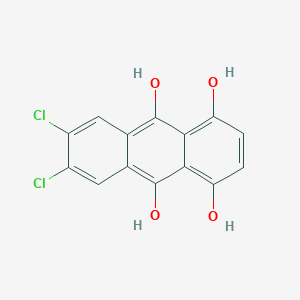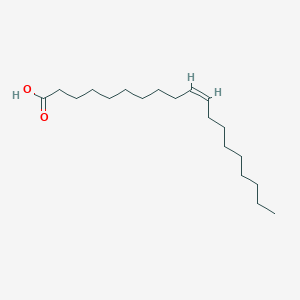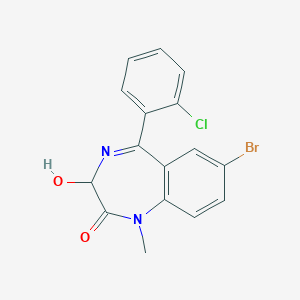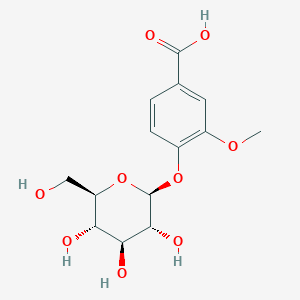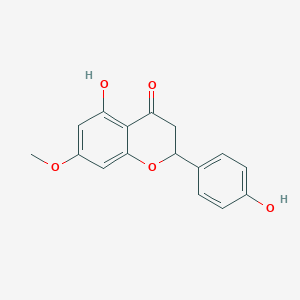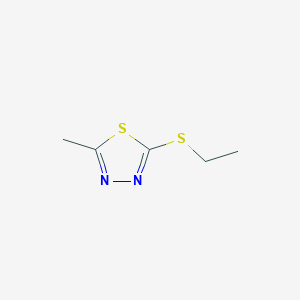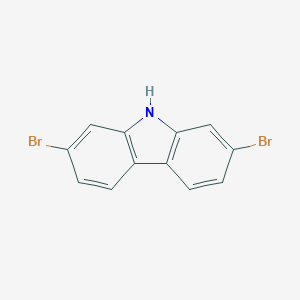
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride, also known as DMPOC, is a chemical compound with a molecular formula of C9H9ClO3. It is a highly reactive compound that is widely used in scientific research for its ability to form stable adducts with free radicals. DMPOC is synthesized through a multi-step process that involves the reaction of pyruvic acid with dimethylamine and phosgene. In
Mecanismo De Acción
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride forms stable adducts with free radicals through a process called spin trapping. Spin trapping involves the reaction of a free radical with a spin trap such as 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride to form a stable adduct. The stable adduct can then be analyzed using various spectroscopic techniques. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has a reactive carbonyl group that can react with free radicals to form stable adducts. The stable adducts can be used to identify the type of free radical and the location of the free radical in biological systems.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been shown to have antioxidant properties and can protect cells and tissues from oxidative damage. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has also been used to study the effects of drugs and environmental toxins on free radical formation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is a highly reactive compound that can form stable adducts with free radicals. This makes it a valuable tool for studying the role of free radicals in biological systems. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is highly reactive and can react with other compounds in biological systems, leading to the formation of unwanted adducts. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can also be toxic at high concentrations, and care should be taken when handling and using this compound.
Direcciones Futuras
There are many future directions for 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride in scientific research. One area of research is the development of new spin traps that can selectively trap specific types of free radicals. Another area of research is the use of 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can also be used to study the effects of environmental toxins on free radical formation and oxidative stress. Finally, 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can be used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress, leading to a better understanding of these processes and the development of new therapies for related diseases.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride involves the reaction of pyruvic acid with dimethylamine and phosgene. The first step involves the reaction of pyruvic acid with dimethylamine to form the corresponding imine. The imine is then reacted with phosgene to form 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is widely used in scientific research for its ability to form stable adducts with free radicals. Free radicals are highly reactive species that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is used to trap free radicals and form stable adducts, which can be analyzed using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress.
Propiedades
Número CAS |
137178-89-3 |
|---|---|
Nombre del producto |
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride |
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxo-3H-pyran-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO3/c1-8(2)4-5(10)3-6(12-8)7(9)11/h3H,4H2,1-2H3 |
Clave InChI |
RVTSYTARHKAXKB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C=C(O1)C(=O)Cl)C |
SMILES canónico |
CC1(CC(=O)C=C(O1)C(=O)Cl)C |
Sinónimos |
2H-PYRAN-6-CARBONYL CHLORIDE,3,4-DIHYDRO-2,2-DIMETHYL-4-OXO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




